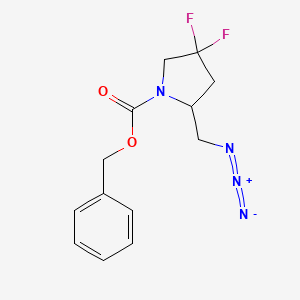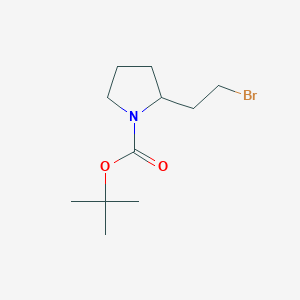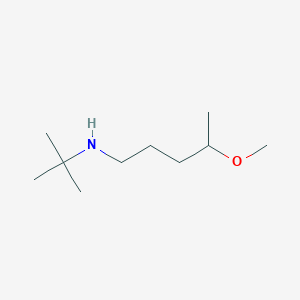
1-(3,5-Difluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Difluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid is an organic compound characterized by the presence of a cyclobutane ring substituted with a carboxylic acid group and a 3,5-difluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
1-(3,5-Difluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or other reduced products.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
1-(3,5-Difluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(3,5-Difluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- 1-(2,5-Difluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid
- 1-(3,5-Difluorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one
- 1-(3,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
Uniqueness
1-(3,5-Difluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclobutane ring and the presence of the 3,5-difluorophenyl group.
特性
分子式 |
C13H14F2O2 |
|---|---|
分子量 |
240.25 g/mol |
IUPAC名 |
1-(3,5-difluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H14F2O2/c1-12(2)6-13(7-12,11(16)17)8-3-9(14)5-10(15)4-8/h3-5H,6-7H2,1-2H3,(H,16,17) |
InChIキー |
HFLHZCIIYLSAHY-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C1)(C2=CC(=CC(=C2)F)F)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid](/img/structure/B13491395.png)

![2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B13491400.png)




![5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid](/img/no-structure.png)
![2-Benzyl-4-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13491435.png)

![4-Chloro-2-(chloromethyl)-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B13491441.png)


